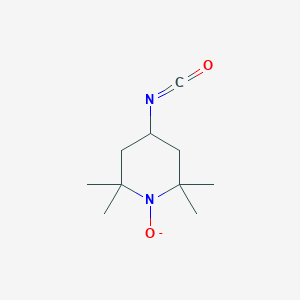
4-Isocyanato-TEMPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used in electron paramagnetic resonance (EPR) spectroscopy for the postsynthetic modification of nucleic acids, particularly RNA . This compound is notable for its stability and ability to provide valuable insights into the structure and dynamics of macromolecules.
Vorbereitungsmethoden
4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO through a straightforward reaction . The process involves the conversion of the amino group to an isocyanate group, typically using phosgene or its derivatives. Industrial production methods often employ non-phosgene routes due to the toxicity of phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate .
Analyse Chemischer Reaktionen
4-Isocyanato-TEMPO undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form urea derivatives.
Addition Reactions: It can add to nucleophiles such as alcohols and thiols.
Polymerization: It can participate in polymerization reactions to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed are urea derivatives, carbamates, and polyurethanes .
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-TEMPO has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isocyanato-TEMPO involves its ability to form stable nitroxide radicals. These radicals interact with molecular targets through electron transfer processes, providing valuable information about the microenvironment and molecular interactions. The compound’s stability is due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
4-Isocyanato-TEMPO is unique among nitroxide spin labels due to its isocyanate functional group, which allows for specific and stable labeling of nucleic acids. Similar compounds include:
4-Amino-TEMPO: The precursor to this compound, used in similar applications but lacks the isocyanate group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical, but without the isocyanate functionality.
4-Hydroxy-TEMPO: Another derivative used in oxidation reactions but not suitable for spin labeling.
Eigenschaften
IUPAC Name |
4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRLWXVLZEWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
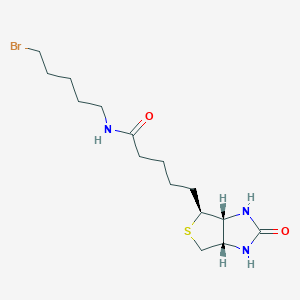
![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)
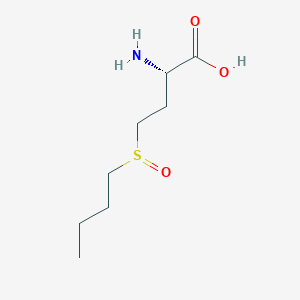
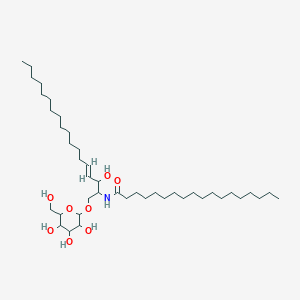


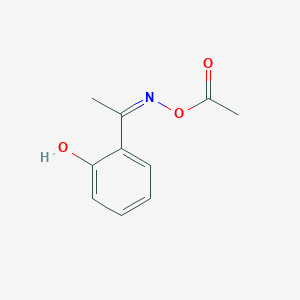
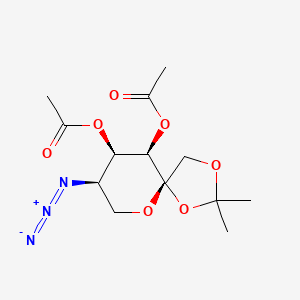
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
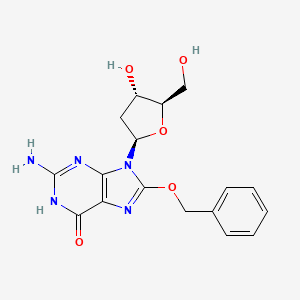
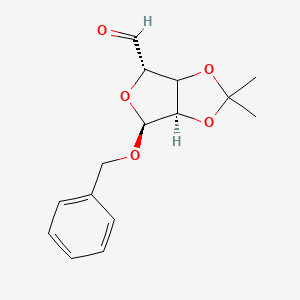
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
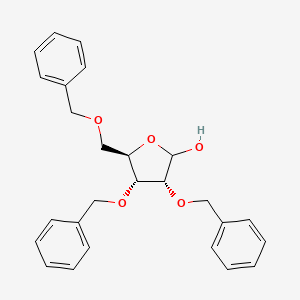
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
